molecular formula C28H20N2O B14396036 (2,4-Diphenylpyrido[1,2-a][1,3]diazepin-5-yl)(phenyl)methanone CAS No. 89374-11-8

(2,4-Diphenylpyrido[1,2-a][1,3]diazepin-5-yl)(phenyl)methanone

Cat. No.: B14396036
CAS No.: 89374-11-8
M. Wt: 400.5 g/mol
InChI Key: KPVTVJXZAQOKSM-UHFFFAOYSA-N
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Description

(2,4-Diphenylpyrido[1,2-a][1,3]diazepin-5-yl)(phenyl)methanone is a complex organic compound with a unique structure that includes a pyrido[1,2-a][1,3]diazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Diphenylpyrido[1,2-a][1,3]diazepin-5-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated flow chemistry platforms to ensure consistency and efficiency . The use of continuous flow synthesis allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(2,4-Diphenylpyrido[1,2-a][1,3]diazepin-5-yl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2,4-Diphenylpyrido[1,2-a][1,3]diazepin-5-yl)(phenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,4-Diphenylpyrido[1,2-a][1,3]diazepin-5-yl)(phenyl)methanone involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic properties.

    Clonazepam: Another benzodiazepine used for its anticonvulsant effects.

    Oxazepam: Used for its sedative and anxiolytic effects.

Uniqueness

(2,4-Diphenylpyrido[1,2-a][1,3]diazepin-5-yl)(phenyl)methanone is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other benzodiazepines. Its pyrido[1,2-a][1,3]diazepine core differentiates it from the more commonly studied 1,4-benzodiazepines .

Properties

CAS No.

89374-11-8

Molecular Formula

C28H20N2O

Molecular Weight

400.5 g/mol

IUPAC Name

(2,4-diphenylpyrido[1,2-a][1,3]diazepin-5-yl)-phenylmethanone

InChI

InChI=1S/C28H20N2O/c31-28(23-16-8-3-9-17-23)27-24(21-12-4-1-5-13-21)20-25(22-14-6-2-7-15-22)29-26-18-10-11-19-30(26)27/h1-20H

InChI Key

KPVTVJXZAQOKSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N3C=CC=CC3=N2)C(=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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